molecular formula C11H14N2O4 B2714216 4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline CAS No. 816463-36-2

4-((3-Methyloxetan-3-yl)methoxy)-2-nitroaniline

Cat. No. B2714216
M. Wt: 238.243
InChI Key: XQYDJANMTIYABZ-UHFFFAOYSA-N
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Patent
US07183414B2

Procedure details

The compound, 8-Benzyloxy-quinolin-2-ol (5 g, 18.5 m,mol, 1.0 equivalent), 4-(3-Methyl-oxetan-3-ylmethoxy)-2-nitro-phenylamine (5.3 g, 22.2 mmol, 1.2 equivalents), cesium carbonate (8.46 g, 26 mmol, 1.4 equivalents), DIPHOS (1,2-Bis(diphenylphosphino)ethane; 443 mg, 111 μmol, 0.06 equivalents) and toluene (75 mL, 15 volumes) were charged to a 100 mL round bottom flask. The reaction was deoxygenated. Palladium acetate (83 mg, 37 μmol, 0.02 equivalents) was added and the reaction was deoxygenated again. The reaction was heated to 100° C. for 24–30 hours. At reaction completion, the reaction was cooled to 55° C. and dichloroethane (“DCE”; 75 mL, 15 volumes) was charged. The slurry was filtered through a pad of Celite and then the flask and filter were rinsed once with additional DCE.(50 mL, 10 volumes). The organics were concentrated to low volume and ethyl acetate (50 mL, 10 volumes) was added. The reaction was heated to reflux and allowed to cool to 20–25° C. The solids were granulated for 10–20 hours, filtered, and dried under vacuum at 40° C. with a slight nitrogen bleed to yield 6.72 g (8-Benzyloxy-quinolin-2-yl)-[4-(3-methyl-oxetan-3-ylmethoxy)-2-nitro-phenyl]-amine as an orange solid (77% yield). The material was judged to be about 95% pure by NMR, with ˜5% of the DIPHOS bis-oxide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
8.46 g
Type
reactant
Reaction Step One
Quantity
443 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16](O)[CH:15]=[CH:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:20][C:21]1([CH2:25][O:26][C:27]2[CH:32]=[CH:31][C:30]([NH2:33])=[C:29]([N+:34]([O-:36])=[O:35])[CH:28]=2)[CH2:24][O:23][CH2:22]1.C(=O)([O-])[O-].[Cs+].[Cs+].ClC(Cl)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1C=CC(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[N:17]=[C:16]([NH:33][C:30]1[CH:31]=[CH:32][C:27]([O:26][CH2:25][C:21]3([CH3:20])[CH2:22][O:23][CH2:24]3)=[CH:28][C:29]=1[N+:34]([O-:36])=[O:35])[CH:15]=[CH:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)O
Name
Quantity
5.3 g
Type
reactant
Smiles
CC1(COC1)COC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
cesium carbonate
Quantity
8.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
443 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
ClC(C)Cl
Step Three
Name
Quantity
83 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was deoxygenated
CUSTOM
Type
CUSTOM
Details
the reaction was deoxygenated again
CUSTOM
Type
CUSTOM
Details
At reaction completion
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 55° C.
FILTRATION
Type
FILTRATION
Details
The slurry was filtered through a pad of Celite
FILTRATION
Type
FILTRATION
Details
the flask and filter
WASH
Type
WASH
Details
were rinsed once with additional DCE
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated to low volume and ethyl acetate (50 mL, 10 volumes)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20–25° C
WAIT
Type
WAIT
Details
The solids were granulated for 10–20 hours
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C. with a slight nitrogen

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=CC=C2C=CC(=NC12)NC1=C(C=C(C=C1)OCC1(COC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.72 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.